Intemediate for mupiricin

Catalog No.
S14344862
CAS No.
M.F
C25H40O6
M. Wt
436.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Intemediate for mupiricin

Product Name

Intemediate for mupiricin

IUPAC Name

ethyl (E)-4-[(3aS,4S,7S,7aR)-7-[(Z,4R,5S)-5-hydroxy-4-methylhex-2-enyl]spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,1'-cyclohexane]-4-yl]-3-methylbut-2-enoate

Molecular Formula

C25H40O6

Molecular Weight

436.6 g/mol

InChI

InChI=1S/C25H40O6/c1-5-28-22(27)15-17(2)14-21-24-23(30-25(31-24)12-7-6-8-13-25)20(16-29-21)11-9-10-18(3)19(4)26/h9-10,15,18-21,23-24,26H,5-8,11-14,16H2,1-4H3/b10-9-,17-15+/t18-,19+,20+,21+,23-,24+/m1/s1

InChI Key

BIEXLSWVHLKDNH-KPBZZQOSSA-N

Canonical SMILES

CCOC(=O)C=C(C)CC1C2C(C(CO1)CC=CC(C)C(C)O)OC3(O2)CCCCC3

Isomeric SMILES

CCOC(=O)/C=C(\C)/C[C@H]1[C@H]2[C@@H]([C@H](CO1)C/C=C\[C@@H](C)[C@H](C)O)OC3(O2)CCCCC3

Mupirocin is a naturally occurring antibiotic that belongs to the class of monoxycarbolic acids. It is primarily produced by the Gram-negative bacterium Pseudomonas fluorescens. Mupirocin consists of a mixture of pseudomonic acids, with pseudomonic acid A being the predominant component, accounting for over 90% of the mixture. Its chemical structure includes a unique 9-hydroxynonanoic acid moiety, which is essential for its biological activity. Mupirocin is primarily utilized in topical formulations for treating skin and soft tissue infections, particularly those caused by Staphylococcus aureus and Streptococcus pyogenes .

Mupirocin's mechanism of action involves the inhibition of bacterial protein synthesis by targeting isoleucyl-tRNA synthetase. This enzyme is crucial for the attachment of isoleucine to its corresponding transfer RNA, a process essential for protein synthesis. By binding to this enzyme, mupirocin leads to the depletion of isoleucyl-tRNA, resulting in the accumulation of uncharged tRNA and subsequent inhibition of both protein and RNA synthesis . The

The biosynthesis of mupirocin involves a series of enzymatic reactions carried out by specific genes within Pseudomonas fluorescens. The initial steps involve polyketide synthase pathways that form a heptaketide backbone. Subsequent modifications include decarboxylation, dehydration, and the formation of various functional groups that lead to the production of pseudomonic acid A . Key enzymes involved in this process include MupG, MupH, MupJ, and MupK, which facilitate the transformation of intermediates into the final antibiotic structure .

Mupirocin is primarily used topically to treat skin infections such as impetigo and infected wounds. It is also applied in clinical settings to prevent infections in patients undergoing procedures like peritoneal dialysis. Its ability to reduce Staphylococcus levels in nasal passages makes it useful in preventing surgical site infections . Moreover, mupirocin has been explored for off-label uses in promoting wound healing due to its effects on skin cell proliferation .

Due to its minimal systemic absorption when applied topically (less than 1%), mupirocin has a low potential for drug-drug interactions. Most adverse effects are mild and include localized reactions such as burning or stinging at the application site. Rarely, more severe reactions like angioedema or anaphylaxis can occur but are uncommon . Interaction studies have shown that mupirocin does not significantly affect other medications due to its localized action and limited systemic presence.

Several compounds exhibit similar antibacterial properties or mechanisms of action as mupirocin. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
FuranomycinInhibits isoleucyl-tRNA ligaseShares structural similarities with mupirocin
Fusidic AcidInhibits bacterial protein synthesis via elongation factor GEffective against Gram-positive bacteria
RetapamulinBinds to ribosomal peptidyl transferaseUsed primarily for treating skin infections
LinezolidInhibits protein synthesis by binding to the 50S ribosomal subunitEffective against multi-drug resistant strains

Mupirocin's unique structural features and specific target site make it distinct from these compounds. Its selective inhibition of isoleucyl-tRNA synthetase offers a therapeutic advantage by minimizing cross-resistance with other antibiotics .

Polyketide Synthase (PKS)-Dependent Assembly of the Mupirocin Core Structure

The mupirocin core structure is assembled by a trans-acyltransferase (AT) Type I PKS system, distinct from canonical cis-AT PKS systems. This system employs discrete AT enzymes that iteratively transfer extender units to acyl carrier protein (ACP)-bound intermediates. The PKS megasynthase comprises 12 modules, each responsible for specific ketide extensions and modifications. Module 1 initiates biosynthesis by loading a 3-hydroxypropionate starter unit onto the loading ACP (ACP-L), followed by decarboxylative condensation with malonyl-CoA extender units. Subsequent modules incorporate methyl branches via methylmalonyl-CoA and introduce hydroxyl groups through α-hydroxylation bimodules.

Table 1: Key Domains in Mupirocin PKS Modules

ModuleDomainsFunction
1ACP-L, KS, AT, KRStarter unit loading, ketide extension
4DH, ER, KRDouble bond reduction
7α-HydroxylaseC6 hydroxylation
10Epoxidase (MupO)C10-C11 epoxidation

The trans-AT architecture enables substrate flexibility, allowing modules to bypass canonical colinearity rules. For example, the ketosynthase (KS) domain in Module 4 exhibits relaxed specificity, accepting both saturated and unsaturated ACP-bound intermediates.

Parallel Biosynthetic Routes for Major and Minor Pseudomonic Acid Intermediates

Mupirocin biosynthesis bifurcates into two pathways post chain elongation:

  • Major Pathway (80–85%): Proceeds via 10,11-epoxidation of the nascent polyketide intermediate, yielding pseudomonic acid A (PA-A). The epoxidase MupO catalyzes this step using molecular oxygen and NADPH.
  • Minor Pathway (15–20%): Bypasses epoxidation, retaining the 10,11-alkene moiety to form pseudomonic acid B (PA-B).

Metabolic profiling of mupO knockout strains revealed accumulation of PA-B and novel intermediates like 10,11-dehydropseudomonic acid. Isotopic labeling studies demonstrated that pathway divergence occurs early, with 14C-acetate preferentially incorporated into PA-B during late-stage fermentation.

Role of 3-Hydroxypropionate Starter Units in Side-Chain Initiation

The C7–C9 nonanoic acid side chain originates from a 3-hydroxypropionate starter unit, synthesized via reductive carboxylation of acetyl-CoA. The PKS loading module (ACP-L) selectively recruits 3-hydroxypropionate over acetyl-CoA, as shown by in vitro assays with purified ACP-L. Starter unit specificity is governed by a 15-Å hydrophobic pocket in the loading KS domain, which excludes bulkier substrates.

Table 2: Starter Unit Utilization in Bacterial PKS Systems

OrganismStarter UnitPKS Type
P. fluorescens3-Hydroxypropionatetrans-AT PKS
Streptomyces coelicolorAcetyl-CoAcis-AT PKS

Iterative Ketosynthase Mechanisms in Nonanoic Acid Side-Chain Elongation

The nonanoic acid side chain undergoes three iterative elongation cycles mediated by a single ketosynthase (KS) domain. Unlike modular systems, the KS reuses the same active site for each decarboxylative condensation, with substrate channeling ensuring processivity. Malonyl-CoA serves as the extender unit, with ketoreductase (KR) and dehydratase (DH) domains ensuring full reduction at each cycle.

Substrate tolerance studies revealed that the KS accepts intermediates with chain lengths from C4 to C8, enabling biosynthesis of atypical 2-alkylmalonyl-CoA derivatives. This plasticity explains the natural heterogeneity in mupirocin side-chain structures.

Divergent Oxidative Modifications at C10-C11 Positions

The C10-C11 positions undergo three fates:

  • Epoxidation: Catalyzed by the flavin-dependent monooxygenase MupO, forming the 10,11-epoxide in PA-A.
  • Hydroxylation: A minor route yielding 10,11-diol derivatives.
  • Alkene Retention: Unmodified 10,11-alkene in PA-B.

In vitro reconstitution experiments showed MupO requires the ACP-bound polyketide intermediate for activity, with no activity on free acids. The enzyme’s regiospecificity is governed by a conserved tyrosine residue (Y274) that positions the alkene for epoxidation.

Table 3: Oxidative Modifications at C10-C11

EnzymeSubstrateProductRelative Abundance
MupO10,11-Alkene-ACP10,11-Epoxide-ACP80–85%
None10,11-Alkene-ACPUnmodified15–20%

The mupirocin biosynthetic gene cluster represents a sophisticated molecular machinery spanning approximately 74 kilobases in Pseudomonas fluorescens NCIMB 10586 [1]. This cluster exhibits a hybrid architecture combining elements from both type I and type II polyketide synthase systems, creating a unique biosynthetic framework for intermediate production [1] [2]. The organization encompasses six major multifunctional proteins designated as MmpA through MmpF, alongside numerous individual genes including mupA through mupX and macpA through macpE [1].

The structural organization follows a distinctive pattern where the first 40.5 kilobases contain two individual genes mupA and mupB, followed by four large open reading frames designated mmpA, mmpB, mmpC, and mmpD [2]. The second half of the cluster contains twenty-seven single open reading frames alongside two smaller polyketide synthase-like genes mmpE and mmpF [3]. This arrangement facilitates the coordinated production of both polyketide and fatty acid components essential for mupirocin intermediate biosynthesis [4].

Gene Cluster Functional Organization

Gene/DomainSize (amino acids)Functional AssignmentClosest Homolog Identity (%)
mupA369FMNH2-dependent oxygenase27% (Xenorhabdus luminescens)
mmpA KS1461Ketosynthase domain 137% (Bacillus subtilis Pks1)
mmpA ACP188Acyl carrier protein 138% (Bacillus subtilis PksM)
mmpA KS2447Ketosynthase domain 247% (Bacillus subtilis Pks1)
mmpA KR1192Ketoreductase domain 145% (Bacillus subtilis Pks1)
mmpB KS470Ketosynthase domain62% (Bacillus subtilis Pks1)
mmpC AT1315Acyltransferase domain 141% (DEBS AT domain)
mmpC AT2298Acyltransferase domain 239% (DEBS AT domain)

The functional domains within the mupirocin cluster demonstrate remarkable diversity in their enzymatic capabilities [1]. MmpD and MmpA together encompass six modules responsible for condensation and reduction of acetate-derived units, working in conjunction with two methyltransferase domains that introduce critical structural modifications [3]. These modules operate through a coordinated mechanism where each domain contributes specific catalytic functions essential for intermediate assembly [4].

The ketosynthase domains exhibit distinct substrate specificities that determine the pathway progression [5]. MmpF belongs to a specialized clade of ketosynthase domains that accept aminoacyl intermediates, characterized by an alanine residue preceding the active site cysteine [5]. This structural feature enables the acceptance of bulky substrates such as the 3-hydroxypropionate starter unit essential for fatty acid chain initiation [5]. In contrast, MmpB possesses a methionine residue consistent with ketosynthase domains that process linear carbon chains [5].

Acyl Carrier Protein Network

The mupirocin biosynthetic pathway incorporates five discrete acyl carrier proteins designated MacpA through MacpE, all of which demonstrate essential functionality for intermediate production [5]. MacpC specifically facilitates the introduction of methyl beta-branching at the C-3 position, representing a critical structural modification in intermediate biosynthesis [5]. The acyl carrier protein MacpD serves as the attachment point for the 3-hydroxypropionate starter unit, initiating the fatty acid biosynthetic cascade [6].

The coordination between multiple acyl carrier proteins creates a sophisticated shuttle system that ensures proper intermediate trafficking between enzymatic domains [7]. This network enables the precise delivery of substrates to appropriate active sites while maintaining the fidelity of the biosynthetic process [5]. The functional redundancy built into this system provides robustness against perturbations that might otherwise disrupt intermediate production [5].

Plasmid-Mediated Coordination Between Polyketide and Fatty Acid Pathways

Recent discoveries have revealed the existence of plasmid-encoded mupirocin biosynthetic pathways that demonstrate alternative organizational strategies for coordinating polyketide and fatty acid synthesis [8]. The plasmid pTML1, spanning 97,600 base pairs with a guanine-cytosine content of 43.2%, carries twenty-seven open reading frames encoding a complete mupirocin biosynthetic cluster capable of producing marinolic acid [8].

The plasmid-based system exhibits significant structural divergences from the chromosomal cluster while maintaining functional equivalence [8]. The type I polyketide synthase genes tmpA through tmpD follow a similar organizational pattern to the chromosomal mup cluster, but incorporate additional acyl carrier protein domains that enhance pathway throughput [8]. TmpD contains an extra acyl carrier protein in its third module, while TmpA possesses an additional acyl carrier protein in its final module [8].

Plasmid Gene Organization and Transcriptional Units

The plasmid organization demonstrates remarkable complexity with tailoring genes distributed across at least five distinct transcriptional units [8]. These units are distinguished by their transcriptional direction and interruption patterns created by backbone functions including replication, partitioning, and transposition elements [8]. The transcriptional units encompass tmlT through tmlN, tmlM through tacpB, tmlA through tmlF, tmlY through tmlP, and tacpA through holH [8].

This organizational strategy creates a modular system where individual transcriptional units can be independently regulated while maintaining overall pathway coordination [8]. The presence of closely related inverted repeats in spaces between divergent transcriptional units suggests the existence of operator sequences that facilitate coordinated gene regulation [8]. Although the low guanine-cytosine content complicates promoter prediction, the regulatory elements appear to function through mechanisms distinct from those observed in chromosomal clusters [8].

The plasmid system incorporates specialized coordination mechanisms that enable efficient cross-talk between polyketide and fatty acid biosynthetic components [8]. TmpB contains two extra acyl carrier proteins, including one positioned within a group of four and another following an additional ketosynthase domain [8]. This arrangement creates a second module within TmpB that enhances the coordination between different biosynthetic pathways [8].

Regulatory Elements Controlling Intermediate Flux Through Parallel Pathways

The mupirocin biosynthetic system operates through parallel pathways that require sophisticated regulatory mechanisms to control intermediate flux and ensure optimal product formation [4]. The major pathway proceeds through 10,11-epoxide intermediates, while a minor pathway utilizes 10,11-alkene derivatives, necessitating precise regulatory control to balance flux between these alternatives [4].

The regulatory framework incorporates multiple levels of control including transcriptional activation, post-transcriptional modification, and enzymatic regulation [9]. The global Gac/Rsm regulatory system serves as a master controller that integrates environmental signals with biosynthetic pathway activation [9] [10]. This system positively regulates mupirocin biosynthesis primarily through modulation of the MupR/MupI quorum sensing circuit [9] [10].

Quorum Sensing Regulation

The MupR/MupI quorum sensing system functions as the primary regulatory mechanism controlling mupirocin intermediate biosynthesis [11]. MupI synthesizes N-acylhomoserine lactones that accumulate during bacterial growth and activate MupR, which serves as a transcriptional activator for the biosynthetic gene cluster [11]. This system ensures that mupirocin production occurs during late exponential and stationary growth phases when cell density reaches appropriate levels [11].

Deletion mutations in either mupR or mupI completely abolish mupirocin production, demonstrating the essential nature of this regulatory circuit [11]. Cross-feeding experiments have confirmed that wild-type Pseudomonas fluorescens NCIMB 10586 produces diffusible signaling molecules that can complement mupI mutants, establishing the functional role of acylhomoserine lactones in pathway regulation [11].

Gac/Rsm Regulatory Network

The GacS/GacA two-component system functions as an upstream regulator that controls mupirocin biosynthesis through indirect mechanisms [9] [10]. GacS serves as a sensor kinase that responds to environmental stimuli, while GacA acts as a response regulator that modulates downstream targets [9]. Inactivation of either gacS or gacA significantly reduces mupirocin production and decreases the expression of mupR and mupI genes [9] [10].

The regulatory cascade incorporates small regulatory RNAs RsmY and RsmZ that sequester Rsm-type proteins and modulate their activity [9]. The double mutant lacking both rsmY and rsmZ exhibits decreased mupirocin production and reduced expression of biosynthetic genes, indicating the critical role of these regulatory RNAs [9]. Interestingly, individual deletion of rsmY or rsmZ actually increases mupirocin production, suggesting complex regulatory interactions within this network [9].

Rsm Protein Family Regulation

Five CsrA family proteins designated RsmA, RsmE, RsmI, RsmF, and RsmN demonstrate differential effects on mupirocin biosynthesis [9] [10]. RsmA, RsmE, and RsmI appear to negatively regulate mupirocin production, as their inactivation enhances antibiotic yields [9] [10]. Conversely, RsmF functions as a positive regulator, with its overexpression leading to a threefold increase in mupirocin production compared to wild-type levels [9] [10].

The RsmF protein directly interacts with the 5' leader region of mupR messenger RNA, providing a mechanism for post-transcriptional regulation of the quorum sensing system [9] [10]. This interaction represents a direct link between the global Gac/Rsm regulatory system and the specific quorum sensing circuit controlling mupirocin biosynthesis [9] [10].

Cross-Talk Between Primary Metabolism and Secondary Metabolite Production

The integration of mupirocin biosynthesis with primary metabolic processes represents a critical aspect of cellular resource allocation and metabolic efficiency [12]. The TetR-family regulator PhlH coordinates the expression of enzymes involved in multiple secondary metabolite pathways, including 2,4-diacetylphloroglucinol, mupirocin, and pyoverdine production [12]. This regulatory protein demonstrates how bacterial cells coordinate the production of different secondary metabolites to minimize metabolic burden while maximizing ecological advantage [12].

The coordinate regulation of multiple biosynthetic pathways reflects the substantial metabolic investment required for secondary metabolite production [12]. Beneficial rhizobacteria have evolved sophisticated mechanisms to balance the production of different antimicrobial compounds based on environmental conditions and metabolic constraints [12]. PhlH influences the expression of proteins involved in these biosynthetic processes, creating an integrated regulatory network that responds to cellular metabolic status [12].

Metabolic Integration Mechanisms

The mupirocin biosynthetic pathway demonstrates extensive integration with primary fatty acid and polyketide metabolism through shared precursor pools and enzymatic machinery [6] [5]. The pathway utilizes acetyl-coenzyme A and malonyl-coenzyme A as primary building blocks, directly competing with essential fatty acid biosynthesis for these critical metabolites [5]. This competition necessitates sophisticated regulatory mechanisms that ensure adequate precursor availability for both primary and secondary metabolic processes [5].

The 9-hydroxynonanoic acid biosynthetic pathway exemplifies the complex interplay between primary and secondary metabolism [6]. This pathway initiates from a 3-hydroxypropionate starter unit attached to acyl carrier protein MacpD, but the subsequent processing involves multiple ketosynthase domains and specialized enzymatic machinery [6]. The iterative nature of fatty acid chain extension creates additional regulatory complexity, as the same enzymatic domains must function multiple times in a coordinated fashion [6].

Precursor Supply and Metabolic Flux

The coordination between primary metabolism and mupirocin biosynthesis requires precise control of metabolic flux to ensure adequate precursor supply without depleting essential cellular resources [5]. The pathway incorporates specialized acyltransferase domains that select specific substrates from the cellular precursor pool, creating a gatekeeper mechanism that controls entry into the biosynthetic pathway [5].

The AT2 domain of MmpC performs the essential function of loading malonyl-coenzyme A to acyl carrier proteins throughout the biosynthetic cluster [13]. This domain demonstrates broad specificity, enabling it to serve multiple modules within the pathway while maintaining selectivity for the appropriate substrate [13]. The coordination between AT2 and various acyl carrier proteins creates a distribution network that ensures adequate substrate availability across the entire biosynthetic machinery [13].

Trans-Acyltransferase (AT) Specificity in Module Assembly

The trans-acyltransferase system in mupirocin biosynthesis represents a paradigm of enzymatic specificity and modularity in polyketide assembly. Unlike conventional cis-acyltransferase polyketide synthases where acyltransferase domains are embedded within each module, the mupirocin biosynthetic pathway employs a discrete trans-acyltransferase protein (MmpC) that services multiple acyl carrier protein domains throughout the entire assembly line [1] [2] [3].

The molecular architecture of trans-acyltransferase specificity involves sophisticated protein-protein recognition mechanisms that distinguish between cognate and non-cognate acyl carrier protein substrates. Kinetic analysis of the mupirocin trans-acyltransferase has revealed remarkable substrate discrimination, with greater than 10-fold specificity for cognate acyl carrier protein partners compared to heterologous acyl carrier proteins from the same biosynthetic pathway [4] [5]. This specificity is achieved through precise electrostatic and hydrophobic interactions between the acyltransferase domain and specific regions of the acyl carrier protein, particularly helix II, which serves as a universal protein-protein interaction motif [6] [5].

The substrate loading mechanism involves a ping-pong bi-bi mechanism where the acyltransferase first forms an acyl-enzyme intermediate with the carboxylated CoA substrate, followed by nucleophilic attack by the phosphopantetheine thiol of the acyl carrier protein [4] [7]. The kinetic parameters demonstrate that the malonyl-CoA specificity lies predominantly in the first half-reaction, with rapid hydrolytic cleavage of incorrect substrates serving as an additional specificity-determining mechanism [7] [5].

Structural analysis reveals that the acyltransferase active site contains critical residues that determine substrate specificity, including conserved motifs that differ between malonyl-CoA and methylmalonyl-CoA specific enzymes [4] [7]. The GHSQGE motif and surrounding amino acid residues create a binding pocket that accommodates the specific geometry and electronic properties of malonyl-CoA while excluding alternative substrates [8] [7]. Furthermore, the acyltransferase domain exhibits relaxed acyl carrier protein specificity compared to its CoA substrate specificity, with catalytic efficiency varying by up to 250-fold between different acyl carrier protein partners [4] [5].

The trans-acyltransferase also demonstrates remarkable tolerance for structural variations in the acyl carrier protein acceptor domain, with specificity constants varying based on both the carboxyl-CoA substrate and the acyl carrier protein partner [4] [5]. This tolerance enables the single trans-acyltransferase to service multiple modules within the mupirocin assembly line while maintaining high fidelity in substrate selection and chain elongation.

Epoxidase Catalysis and Stereochemical Control

The epoxidase function in mupirocin biosynthesis is catalyzed by the oxidoreductase domain of MmpE, which performs a rare "online" epoxidation reaction on acyl carrier protein-bound polyketide substrates [9] [10]. This flavin-dependent monooxygenase exhibits exquisite stereochemical control, introducing the 10,11-epoxide group with complete regioselectivity and stereoselectivity during polyketide chain assembly [9] [10].

The mechanistic framework for epoxidase catalysis involves a multi-step process beginning with the binding of the acyl carrier protein-bound polyketide substrate to the oxidoreductase domain active site. The enzyme utilizes molecular oxygen as the oxidant and requires NADPH as the electron donor, operating through a classical flavin monooxygenase mechanism [9] [11]. The catalytic cycle involves the formation of a flavin-4a-hydroperoxide intermediate, which subsequently transfers an oxygen atom to the substrate alkene in a concerted manner [11] [12].

Stereochemical control is achieved through precise positioning of the substrate within the enzyme active site, where specific amino acid residues create a chiral environment that enforces the observed stereochemical outcome [11] [13]. The oxidoreductase domain contains a conserved flavin-binding domain and a substrate-binding domain that together create the appropriate geometric constraints for stereoselective epoxidation [9] [11]. Key active site residues participate in hydrogen bonding networks that stabilize the transition state and direct the approach of the flavin-4a-hydroperoxide to the substrate double bond [11] [13].

The timing of epoxidation is critically important for the overall biosynthetic process, occurring after initial chain assembly but before tetrahydropyran ring formation [9] [10]. This temporal control is achieved through the integrated architecture of the MmpE mini-module, which contains both the epoxidase domain and an associated acyl carrier protein domain connected by a docking domain [9]. The substrate specificity of the epoxidase is determined by the chain length and substitution pattern of the polyketide intermediate, with optimal activity observed for the C17 polyketide chain bearing the specific substitution pattern found in mupirocin precursors [9] [10].

Molecular dynamics simulations and quantum mechanical calculations have revealed that the epoxidase active site undergoes conformational changes upon substrate binding, with a flexible loop region that closes over the substrate to create the appropriate environment for stereoselective oxygen transfer [11] [13]. The stereochemical outcome is determined by the relative orientation of the substrate double bond with respect to the flavin-4a-hydroperoxide, which is constrained by specific protein-substrate interactions [11] [13].

Acyl Carrier Protein (ACP) Partnering Strategies

Acyl carrier protein domains in the mupirocin biosynthetic pathway employ sophisticated partnering strategies to ensure efficient substrate delivery and processing throughout the assembly line. These small, highly dynamic proteins serve as molecular shuttles, carrying polyketide intermediates between catalytic domains while maintaining high fidelity in protein-protein interactions [14] [15] [16].

The structural basis for acyl carrier protein partnering involves specific recognition motifs located primarily on helix II of the acyl carrier protein, which serves as a universal interaction interface for multiple partner enzymes [6] [15] [16]. This helix contains conserved acidic residues that form salt bridges with basic residues on partner enzymes, creating electrostatically driven interactions that are both specific and reversible [14] [16]. The phosphopantetheine arm, which carries the growing polyketide chain, extends from a conserved serine residue and can adopt multiple conformations to accommodate different partner enzymes [15] [16].

Partner enzyme recognition occurs through a combination of complementary electrostatic surfaces and hydrophobic interactions that create binding specificities ranging from 10-fold to over 100-fold for cognate versus non-cognate partners [14] [5] [16]. The molecular basis for this specificity has been elucidated through cross-linking studies and structural analysis, revealing that different partner enzymes recognize distinct regions of the acyl carrier protein surface [14] [15] [16].

The dynamics of acyl carrier protein-partner enzyme interactions involve rapid association and dissociation events that allow the acyl carrier protein to visit multiple catalytic sites during each elongation cycle [15] [16]. Molecular dynamics simulations have revealed that the acyl carrier protein undergoes significant conformational changes upon partner enzyme binding, with helix III showing particular flexibility that may be important for substrate translocation [16] [17]. The acylation state of the acyl carrier protein influences its binding affinity for different partner enzymes, with acyl-loaded acyl carrier proteins showing altered interaction profiles compared to their apo or holo forms [15] [16].

The mupirocin pathway contains multiple acyl carrier protein domains that exhibit both shared and distinct partnering strategies. Each acyl carrier protein must interact with ketosynthase domains for chain elongation, the trans-acyltransferase for substrate loading, and various processing enzymes for chain modification [15] [5]. The specificity of these interactions is encoded in the amino acid sequence of the acyl carrier protein, particularly in the variable regions that flank the conserved structural core [6] [15].

β-Keto Processing Enzymes in Chain Elongation

The β-keto processing enzymes in mupirocin biosynthesis catalyze the stereoselective reduction of β-ketoacyl intermediates formed during each round of chain elongation. These ketoreductase domains utilize NADPH as a cofactor to reduce β-keto groups to β-hydroxy groups with high stereoselectivity, contributing to the structural diversity and biological activity of the final polyketide product [18] [19] [20].

The catalytic mechanism of ketoreductase domains involves a classical dehydrogenase reaction where NADPH donates a hydride ion to the β-keto carbonyl group while a proton is delivered from the enzyme active site [18] [19]. The stereochemical outcome is determined by the orientation of the substrate in the active site, with specific amino acid residues controlling the approach of the hydride donor and proton source [19] [20]. Most ketoreductases in polyketide biosynthesis produce either D-β-hydroxy or L-β-hydroxy products with high stereoselectivity, depending on their active site architecture [19] [20].

The structural basis for ketoreductase specificity involves a Rossmann fold nucleotide-binding domain that positions NADPH for optimal hydride transfer, coupled with a substrate-binding domain that recognizes the acyl carrier protein-bound polyketide chain [21] [19]. The active site contains a conserved catalytic tetrad consisting of asparagine, serine, tyrosine, and lysine residues that participate in substrate binding and catalysis [21]. The stereochemical outcome is determined by the relative positions of these catalytic residues and their interaction with the substrate [19] [20].

Substrate specificity is achieved through recognition of both the acyl carrier protein partner and the polyketide chain itself, with different ketoreductases showing preferences for specific chain lengths and substitution patterns [19] [20]. The binding affinity for acyl carrier protein substrates varies significantly between different ketoreductases, with cognate partners showing enhanced binding compared to non-cognate acyl carrier proteins [22] [19]. This specificity is mediated by complementary electrostatic and hydrophobic interactions between the ketoreductase surface and the acyl carrier protein recognition helix [22] [19].

The catalytic efficiency of ketoreductases is influenced by the acylation state of the acyl carrier protein substrate, with longer chain acyl substrates generally showing higher turnover rates [23] [19]. This chain length dependence may serve as a kinetic control mechanism that ensures efficient processing of elongating intermediates while preventing premature chain termination [23] [19]. The ketoreductase domains also exhibit different degrees of substrate promiscuity, with some showing relaxed specificity for non-natural substrates while others maintain strict selectivity for their cognate polyketide chains [19] [20].

Recent structural and functional studies have revealed that some ketoreductases can catalyze both α-ketoreduction and β-ketoreduction reactions, expanding their catalytic repertoire beyond traditional β-keto processing [19] [20]. This dual functionality is achieved through different substrate binding modes that position either the α-keto or β-keto group in the appropriate orientation for hydride delivery [19] [20]. The stereochemical outcomes of these dual-function ketoreductases are determined by the specific binding orientation of each substrate type [19] [20].

Data Tables

Enzyme ClassSubstrate SpecificityCatalytic Efficiency (kcat/KM)Stereochemical OutcomeReference
Trans-AcyltransferaseMalonyl-CoA2.5 × 10⁶ M⁻¹s⁻¹- [4]
Epoxidase (MmpE-OR)C17 polyketide chain1.2 × 10⁵ M⁻¹s⁻¹10,11-epoxide [9]
Ketoreductaseβ-ketoacyl-ACP8.3 × 10⁴ M⁻¹s⁻¹D-β-hydroxy [19]
α-Hydroxylase (MupA)β-ketoacyl-ACP3.1 × 10⁴ M⁻¹s⁻¹6-hydroxy [24]
Acyl Carrier Protein InteractionBinding Affinity (KD)Interaction SurfaceSpecificity RatioReference
ACP-Ketosynthase15 μMHelix II23:1 [14]
ACP-Trans-AT8 μMHelix II/III12:1 [5]
ACP-Ketoreductase12 μMHelix II18:1 [22]
ACP-Epoxidase25 μMHelix I/II8:1 [9]
Processing StepSubstrate Chain LengthReaction Rate (s⁻¹)Product SelectivityReference
Initial ketoreductionC40.8>95% D-β-OH [19]
Chain elongationC6-C81.2- [23]
Intermediate ketoreductionC10-C122.1>98% D-β-OH [19]
Final ketoreductionC16-C171.8>96% D-β-OH [19]

XLogP3

4.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

436.28248899 g/mol

Monoisotopic Mass

436.28248899 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-10-2024

Explore Compound Types